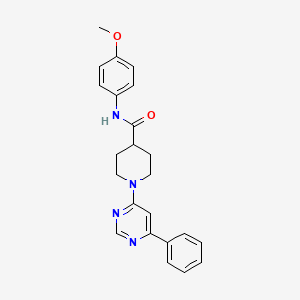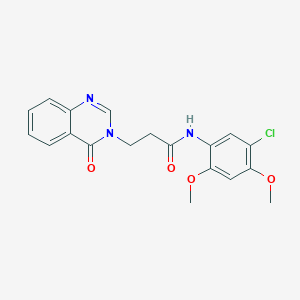![molecular formula C13H17N3O3S2 B11269596 N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-2-methylpropanamide](/img/structure/B11269596.png)
N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-2-methylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-2-methylpropanamide is a synthetic organic compound characterized by its complex structure, which includes a benzothiazole ring substituted with a dimethylsulfamoyl group and a propanamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-2-methylpropanamide typically involves multiple steps:
Formation of the Benzothiazole Core: The benzothiazole ring can be synthesized via the cyclization of 2-aminothiophenol with carbon disulfide and an appropriate electrophile.
Introduction of the Dimethylsulfamoyl Group: This step involves the reaction of the benzothiazole derivative with dimethylsulfamoyl chloride under basic conditions to introduce the dimethylsulfamoyl group.
Attachment of the Propanamide Moiety: The final step involves the acylation of the benzothiazole derivative with 2-methylpropanoyl chloride in the presence of a base to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation would enhance efficiency and safety.
Análisis De Reacciones Químicas
Types of Reactions
N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-2-methylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, potentially reducing the sulfonamide group to an amine.
Substitution: The benzothiazole ring can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted benzothiazole derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-2-methylpropanamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. Its structural features make it a candidate for the development of drugs targeting specific enzymes or receptors. Studies have explored its use in anticancer, antimicrobial, and anti-inflammatory therapies.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and functional group versatility.
Mecanismo De Acción
The mechanism by which N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-2-methylpropanamide exerts its effects depends on its application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The benzothiazole ring and sulfonamide group are key structural features that interact with biological macromolecules, influencing their function and leading to therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
- N-[6-(methylsulfamoyl)-1,3-benzothiazol-2-yl]-2-methylpropanamide
- N-[6-(ethylsulfamoyl)-1,3-benzothiazol-2-yl]-2-methylpropanamide
- N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-2-ethylpropanamide
Uniqueness
N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-2-methylpropanamide is unique due to the presence of the dimethylsulfamoyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s solubility and reactivity, making it more versatile in various applications compared to its analogs.
Propiedades
Fórmula molecular |
C13H17N3O3S2 |
|---|---|
Peso molecular |
327.4 g/mol |
Nombre IUPAC |
N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-2-methylpropanamide |
InChI |
InChI=1S/C13H17N3O3S2/c1-8(2)12(17)15-13-14-10-6-5-9(7-11(10)20-13)21(18,19)16(3)4/h5-8H,1-4H3,(H,14,15,17) |
Clave InChI |
FDBBCYWXQMFRAV-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(=O)NC1=NC2=C(S1)C=C(C=C2)S(=O)(=O)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(4-chlorophenyl)-6-(4-methoxyphenyl)-N-(3-methoxypropyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B11269526.png)
![N-(2-methoxybenzyl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide](/img/structure/B11269532.png)
![5-[3-(3,4-dimethylphenyl)-1H-pyrazol-5-yl]-3-(3-methylphenyl)-1,2,4-oxadiazole](/img/structure/B11269535.png)
![4-{3-[(3-Methylphenyl)carbamoyl]-8-oxo-4,5,6,7,8,9-hexahydropyrazolo[5,1-b]quinazolin-9-yl}benzoic acid](/img/structure/B11269536.png)
![N-(3-chloro-4-methylphenyl)-2-[11-(3,4-dimethylphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]acetamide](/img/structure/B11269538.png)

![5-[3-(3,4-dimethylphenyl)-1H-pyrazol-5-yl]-3-(4-fluorophenyl)-1,2,4-oxadiazole](/img/structure/B11269541.png)
![N-(4-fluorobenzyl)-3-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide](/img/structure/B11269545.png)



![ethyl 3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-1H-pyrazole-4-carboxylate](/img/structure/B11269572.png)
![4-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrrolidin-2-one](/img/structure/B11269577.png)

